Pyridazinone, 2-8
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Overview
Description
Pyridazinone, 2-8, is a derivative of pyridazine, a heterocyclic compound containing two adjacent nitrogen atoms in a six-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridazinone, 2-8, can be synthesized through various methods. One common approach involves the cyclization of hydrazine derivatives with diketones or keto acids. The reaction typically requires acidic or basic conditions and elevated temperatures to facilitate the formation of the pyridazinone ring .
Industrial Production Methods: Industrial production of pyridazinone derivatives often involves multi-step synthesis processes, starting from readily available starting materials. The process may include steps such as nitration, reduction, and cyclization, followed by purification and isolation of the desired product .
Chemical Reactions Analysis
Types of Reactions: Pyridazinone, 2-8, undergoes various chemical reactions, including:
Oxidation: Pyridazinone derivatives can be oxidized to form pyridazine N-oxides.
Reduction: Reduction of pyridazinone can yield dihydropyridazinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridazinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed:
Oxidation: Pyridazine N-oxides.
Reduction: Dihydropyridazinone derivatives.
Substitution: Various substituted pyridazinone derivatives depending on the reagents used.
Scientific Research Applications
Pyridazinone, 2-8, has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Investigated for its anti-inflammatory, analgesic, antihypertensive, and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of pyridazinone, 2-8, varies depending on its specific applicationFor example, some pyridazinone compounds inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Comparison with Similar Compounds
Pyridazine: Contains two adjacent nitrogen atoms in a six-membered ring but lacks the keto functionality.
Pyrimidine: Contains nitrogen atoms at positions 1 and 3 in the ring.
Pyrazine: Contains nitrogen atoms at positions 1 and 4 in the ring
Uniqueness of Pyridazinone, 2-8: this compound, is unique due to its broad spectrum of biological activities and its ability to undergo various chemical reactions. Its structural versatility allows for the synthesis of numerous derivatives with diverse pharmacological properties .
Properties
IUPAC Name |
4-ethylsulfanyl-5-hydroxy-2-phenylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-2-17-11-10(15)8-13-14(12(11)16)9-6-4-3-5-7-9/h3-8,15H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYIGDOOZRPUBSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C=NN(C1=O)C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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